molecular formula C17H20N2O3S2 B2754386 N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 2034366-26-0

N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2754386
CAS No.: 2034366-26-0
M. Wt: 364.48
InChI Key: HXBHZPSWZPDCKK-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic organic compound with a molecular formula of C17H20N2O3S2 and a molecular weight of 364.48 g/mol This compound features a thiophene ring substituted with a carboxamide group, a cyclopentyl group, and a sulfonamide group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of a dehydrating agent.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.

    Sulfonamide Formation: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine.

    Cyclopentyl Substitution: The cyclopentyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic ring and the thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes or aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiophene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-(N-phenylsulfonamido)thiophene-2-carboxamide
  • N-cyclopentyl-3-(N-methylphenylsulfonamido)benzamide

Uniqueness

N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the cyclopentyl group and the methylphenylsulfonamido moiety distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-cyclopentylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-19(24(21,22)14-9-3-2-4-10-14)15-11-12-23-16(15)17(20)18-13-7-5-6-8-13/h2-4,9-13H,5-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBHZPSWZPDCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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